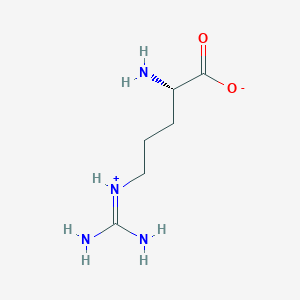
Protonated arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate is a chemical compound with the molecular formula C₆H₁₄N₄O₂ and a molecular weight of 174.201 g/mol . This compound is also known as protonated arginine, which is a form of the amino acid arginine. It plays a crucial role in various biological processes and is widely studied in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate typically involves the protonation of arginine. Arginine can be obtained through various synthetic routes, including the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method is the Gabriel synthesis, which uses potassium phthalimide and diethyl bromomalonate to form arginine.
Industrial Production Methods
Industrial production of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate often involves the fermentation of natural sources such as soybeans or other protein-rich materials. The fermentation process is followed by extraction and purification to obtain the desired compound in its protonated form.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: It can be reduced to form other amino acids or related compounds.
Substitution: The amino and guanidino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Various amino acids and related compounds.
Substitution: Derivatives of arginine with different functional groups.
Applications De Recherche Scientifique
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in protein synthesis and is a precursor for the synthesis of nitric oxide.
Medicine: It is studied for its potential therapeutic effects in cardiovascular diseases, immune response modulation, and wound healing.
Industry: It is used in the production of dietary supplements and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate involves its conversion to nitric oxide through the action of the enzyme nitric oxide synthase. Nitric oxide acts as a signaling molecule, regulating various physiological processes such as vasodilation, neurotransmission, and immune response. The compound also interacts with various molecular targets, including receptors and enzymes, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysine: Another essential amino acid with a similar structure but different functional groups.
Ornithine: A non-proteinogenic amino acid involved in the urea cycle.
Citrulline: An intermediate in the urea cycle and a precursor for arginine synthesis.
Uniqueness
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate is unique due to its guanidino group, which is responsible for its ability to produce nitric oxide. This property distinguishes it from other similar amino acids and makes it a crucial compound in various biological processes.
Propriétés
Numéro CAS |
104352-01-4 |
|---|---|
Formule moléculaire |
C6H14N4O2 |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneazaniumyl)pentanoate |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 |
Clé InChI |
ODKSFYDXXFIFQN-BYPYZUCNSA-N |
SMILES |
C(CC(C(=O)[O-])N)C[NH+]=C(N)N |
SMILES isomérique |
C(C[C@@H](C(=O)[O-])N)C[NH+]=C(N)N |
SMILES canonique |
C(CC(C(=O)[O-])N)C[NH+]=C(N)N |
Color/Form |
Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol |
melting_point |
244 dec °C Mp 244 dec. (anhyd. 105 °) 244 °C 222°C |
Key on ui other cas no. |
4455-52-1 74-79-3 |
Description physique |
Solid White crystals or crystalline powder; odourless |
Pictogrammes |
Irritant |
Solubilité |
182000 mg/L (at 25 °C) 1.04 M 182 mg/mL at 25 °C Insoluble in ethyl ether; slightly soluble in ethanol In water, 1.82X10+5 mg/l @ 25 °C Soluble in water; Insoluble in ether Slightly soluble (in ethanol) |
Synonymes |
Arginine Arginine Hydrochloride Arginine, L Isomer Arginine, L-Isomer DL Arginine Acetate, Monohydrate DL-Arginine Acetate, Monohydrate Hydrochloride, Arginine L Arginine L-Arginine L-Isomer Arginine Monohydrate DL-Arginine Acetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















